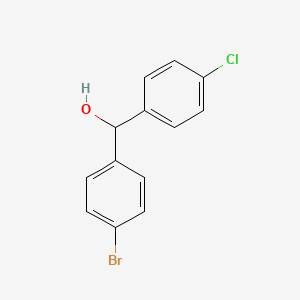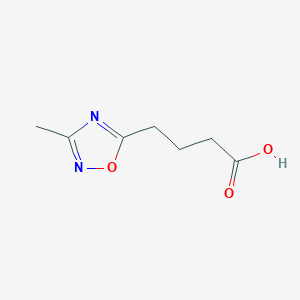
Tert-butyl N-(1,1,1-trifluoro-3-piperidin-2-ylpropan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(1,1,1-trifluoro-3-piperidin-2-ylpropan-2-yl)carbamate is a chemical compound with the molecular formula C13H23F3N2O2 and a molecular weight of 296.33 g/mol . This compound is characterized by the presence of a tert-butyl group, a trifluoromethyl group, and a piperidine ring, making it a unique and versatile molecule in various chemical applications.
Vorbereitungsmethoden
The synthesis of Tert-butyl N-(1,1,1-trifluoro-3-piperidin-2-ylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1,1,1-trifluoro-3-piperidin-2-ylpropan-2-ol under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Tert-butyl N-(1,1,1-trifluoro-3-piperidin-2-ylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the carbamate group into corresponding amines and alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(1,1,1-trifluoro-3-piperidin-2-ylpropan-2-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block in the development of potential therapeutic agents, particularly in the field of oncology and neurology.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and surfactants.
Wirkmechanismus
The mechanism of action of Tert-butyl N-(1,1,1-trifluoro-3-piperidin-2-ylpropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and modulate their activity. The piperidine ring provides structural rigidity and contributes to the compound’s overall bioactivity. The exact pathways involved depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl N-(1,1,1-trifluoro-3-piperidin-2-ylpropan-2-yl)carbamate can be compared with other similar compounds, such as:
Tert-butyl N-(1,1,1-trifluoro-2-hydroxy-3-piperidin-2-ylpropan-2-yl)carbamate: This compound has an additional hydroxyl group, which may alter its reactivity and biological activity.
Tert-butyl N-(1,1,1-trifluoro-3-piperidin-2-ylpropan-2-yl)urea: The urea derivative has different hydrogen-bonding capabilities and may exhibit distinct pharmacological properties.
Tert-butyl N-(1,1,1-trifluoro-3-piperidin-2-ylpropan-2-yl)amide: The amide analog has a different electronic structure, potentially affecting its chemical reactivity and biological interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct physicochemical properties and enable diverse applications in scientific research and industry.
Eigenschaften
IUPAC Name |
tert-butyl N-(1,1,1-trifluoro-3-piperidin-2-ylpropan-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23F3N2O2/c1-12(2,3)20-11(19)18-10(13(14,15)16)8-9-6-4-5-7-17-9/h9-10,17H,4-8H2,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUGKUUNTUKGML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCN1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2387752.png)
![N-(4-acetylphenyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2387754.png)
![7-(2-methoxyphenyl)-1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2387756.png)

![Methyl 6-(2-methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2387758.png)
![4-phenyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2387759.png)
![5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-[(pyridin-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2387762.png)



![1'-(2-(2-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2387768.png)
![5-bromo-2-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2387771.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2387774.png)
